Home > Products > Screening Compounds P141580 > Hpv16 E7 (86-93) (tfa)
Hpv16 E7 (86-93) (tfa) -

Hpv16 E7 (86-93) (tfa)

Catalog Number: EVT-10960365
CAS Number:
Molecular Formula: C39H67F3N8O12S
Molecular Weight: 929.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human Papillomavirus type 16 E7 (HPV16 E7) is a well-studied oncoprotein that plays a significant role in the pathogenesis of cervical cancer. The specific peptide sequence HPV16 E7 (86-93) (TFA) is derived from the E7 protein and is recognized for its immunogenic properties, particularly in the context of cervical carcinomas. This peptide is restricted by the human leukocyte antigen A2.1, making it a target for T cell-mediated immune responses against HPV-infected cells .

Source and Classification

HPV16 E7 (86-93) (TFA) is classified as an immunogenic peptide derived from the E7 protein of HPV16. The peptide sequence is crucial for eliciting immune responses and is often used in research related to vaccine development and immunotherapy for HPV-related cancers. The peptide has been synthesized for various applications, including T cell assays and vaccine studies, highlighting its importance in cancer immunology .

Synthesis Analysis

Methods

The synthesis of HPV16 E7 (86-93) (TFA) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and correct folding.

Technical Details

The synthesis process requires careful control over reaction conditions to prevent racemization and ensure proper coupling efficiency. The use of trifluoroacetic acid (TFA) in the cleavage step helps to remove protecting groups while maintaining the integrity of the peptide . Quality control measures, including mass spectrometry and HPLC analysis, are essential to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

The molecular structure of HPV16 E7 (86-93) (TFA) can be represented as a linear peptide consisting of eight amino acids: YMLDLQPETT. This sequence plays a critical role in binding to major histocompatibility complex class I molecules, facilitating recognition by cytotoxic T lymphocytes.

Data

The specific interactions between this peptide and human leukocyte antigen A2.1 have been characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into binding affinities and conformational dynamics .

Chemical Reactions Analysis

Reactions

HPV16 E7 (86-93) participates in several biochemical reactions, primarily involving its interaction with immune receptors. Upon presentation on the surface of infected cells via major histocompatibility complex class I molecules, it can stimulate T cell activation.

Technical Details

The binding affinity of this peptide to human leukocyte antigen A2.1 is crucial for its immunogenicity. Studies have shown that modifications in the peptide sequence can significantly alter its binding properties, impacting T cell recognition and activation .

Mechanism of Action

Process

The mechanism of action for HPV16 E7 (86-93) involves its presentation on the surface of infected cells, where it is recognized by CD8+ cytotoxic T cells. This recognition leads to the activation of T cells, which subsequently target and destroy HPV-infected cells.

Data

Research indicates that effective presentation of this peptide can enhance anti-tumor immunity, making it a candidate for therapeutic vaccines aimed at eliciting robust immune responses against HPV-positive tumors .

Physical and Chemical Properties Analysis

Physical Properties

HPV16 E7 (86-93) (TFA) is typically obtained as a lyophilized powder that can be reconstituted in appropriate buffers for experimental use. Its solubility characteristics depend on the solvent used but generally exhibit good solubility in aqueous solutions at physiological pH.

Chemical Properties

The chemical stability of the peptide under physiological conditions has been assessed, indicating that it remains stable over time when stored correctly. Its immunogenic properties make it susceptible to enzymatic degradation; thus, protective formulations are often employed in therapeutic applications .

Applications

Scientific Uses

HPV16 E7 (86-93) has several applications in scientific research:

  • Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at inducing immune responses against HPV-related cancers.
  • Immunological Studies: The peptide is used in assays to study T cell responses and immune monitoring.
  • Cancer Immunotherapy: It is explored as part of strategies to enhance anti-tumor immunity in patients with cervical cancer or other HPV-associated malignancies.
Introduction to HPV16 E7 Oncoprotein and Derived Peptides

Human papillomavirus type 16 (HPV16) is a high-risk oncogenic virus responsible for approximately 60% of cervical cancers and a significant proportion of other anogenital and oropharyngeal malignancies [2] [5]. The E7 oncogene is constitutively expressed in HPV-associated cancers and is indispensable for initiating and maintaining the malignant phenotype through its interactions with critical cellular regulators [8]. The E7 protein comprises 98 amino acids organized into three conserved regions (CR1, CR2, CR3), with its oncogenic activity primarily mediated through the disordered N-terminal domain (CR1-CR2) and the structured C-terminal zinc-binding domain (CR3) [4].

Role of HPV16 E7 in Viral Oncogenesis and Cervical Carcinogenesis

HPV16 E7 drives carcinogenesis by subverting host cell cycle checkpoints and apoptotic machinery. Its central mechanism involves the inactivation of retinoblastoma protein (pRb) via the LxCxE motif (residues 21-25) in CR2, which disrupts pRb-E2F complexes and forces quiescent cells into S-phase progression [4] [8]. Additionally, E7 interacts with the TAZ2 domain of transcriptional coactivators CREB-binding protein (CBP) and p300. This interaction is significantly stronger in high-risk HPV16 E7 (Kd = 28 ± 6 nM) compared to low-risk HPV6b E7, enabling the formation of ternary complexes with pRb that promote pRb acetylation and functional inactivation [4]. E7’s C-terminal dimerization domain facilitates homodimer formation, enhancing its capacity to simultaneously engage multiple host proteins and amplify oncogenic signaling [4].

E7’s genomic conservation is critical for its carcinogenicity. Whole-genome sequencing of 5,570 HPV16 clinical samples revealed that E7 exhibits significantly fewer amino acid variants in precancers/cancers compared to benign infections (P < 0.001). This strict evolutionary conservation of all 98 residues underscores E7’s non-redundant role in tumor development and highlights it as a prime target for therapeutic intervention [2].

Table 1: Key Functional Domains of HPV16 E7 Oncoprotein

DomainResiduesFunctional RoleBinding Partners
CR11-20Intrinsically disordered; contributes to protein degradation and immune evasionp600, Hsp70
CR2 (LxCxE)21-30pRb inactivation; mediates G1/S transitionpRb, p107, p130
CR2 (CKII site)31-37Phosphorylation enhances pRb and TAZ2 binding affinityCasein kinase II
CR361-98Zinc-binding dimerization domain; supports pRb interaction and E2F displacementpRb, E2F, histone deacetylases

Significance of Proteolytic Fragments in Antigen Processing and Immune Recognition

Proteolytic processing of HPV16 E7 generates peptide fragments presented by major histocompatibility complex (MHC) class I molecules on infected or transformed cells. These peptides enable immune surveillance through recognition by CD8+ cytotoxic T lymphocytes (CTLs). The efficiency of epitope presentation depends on:

  • Proteasomal Cleavage Patterns: Preferential cleavage at specific residues generates fragments compatible with MHC-I binding grooves [3].
  • Transporter Associated with Antigen Processing (TAP) Efficiency: Peptides with high TAP affinity are selectively transported into the endoplasmic reticulum [7].
  • MHC-I Binding Stability: High-affinity peptides form stable complexes with human leukocyte antigen (HLA) molecules, prolonging surface presentation [6].

HPV16 E7 (86-93) (TLGIVCPI) is an HLA-A0201-restricted epitope that demonstrates natural immunogenicity. In HLA-A0201-positive patients with HPV16+ squamous cell carcinoma of the head and neck (SCCHN), circulating T cells specific to E7(86-93) are significantly elevated compared to HPV16-negative patients (P < 0.005). These T cells exhibit a terminally differentiated phenotype (CD45RA+CCR7-) and express CD107a—a degranulation marker indicating cytotoxic potential [7].

Rationale for Studying HPV16 E7 (86-93) as a Model Peptide Epitope

The octameric peptide HPV16 E7 (86-93) (Trifluoroacetate salt, TLGIVCPI) serves as an exemplary model for investigating epitope-specific immune responses due to its biochemical and immunological properties:

Biochemical Features:

  • Amino Acid Sequence: TLGIVCPI (residues 86-93 of full-length E7) [1] [9].
  • Molecular Weight: 929.06 Da (C39H67F3N8O12S) [1].
  • Solubility: Freely soluble in dimethyl sulfoxide (100 mg/mL) and water (6.67 mg/mL), facilitating in vitro assays [1].

Immunological Significance:

  • Conservation: Resides in the C-terminal CR3 domain, which exhibits minimal entropy (Shannon entropy <0.1) across 1,397 global HPV16 E7 sequences, indicating near-universal conservation [3].
  • Processing Efficiency: Naturally processed and presented on HPV16+ tumor cells, as evidenced by CTL recognition of peptide-pulsed dendritic cells and HPV16+ cell lines like CaSki [1] [7].
  • Functional Limitations: Despite inducing CTL expansion in vitro, E7(86-93)-specific CTLs often fail to recognize native HPV16+ tumors due to defects in antigen-processing machinery (e.g., downregulated TAP1, tapasin). This makes it a key tool for studying immune evasion mechanisms [7].

Table 2: Immune Recognition Profile of HPV16 E7 (86-93)

PropertyObservationImplication
HLA RestrictionHLA-A*0201Relevant to ~40% of global population
T-cell AvidityHigh (tetramer+ frequency elevated in HPV16+ patients)Naturally immunogenic in vivo
Tumor RecognitionLimited without IFN-γ pretreatmentReflects tumor immune escape mechanisms
IFN-γ SensitivityRestores recognition by upregulating TAP1/tapasinInforms combination immunotherapy strategies

The peptide’s structural simplicity and well-defined interactions with HLA-A0201 also facilitate computational modeling for vaccine design. Molecular docking simulations predict stable binding within the HLA-A0201 groove, with the C-terminal isoleucine anchoring the peptide in the F-pocket [6]. These attributes position HPV16 E7 (86-93) as an indispensable tool for dissecting T-cell recognition paradigms and developing targeted immunotherapies against HPV-driven cancers.

Properties

Product Name

Hpv16 E7 (86-93) (tfa)

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C39H67F3N8O12S

Molecular Weight

929.1 g/mol

InChI

InChI=1S/C37H66N8O10S.C2HF3O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;3-2(4,5)1(6)7/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);(H,6,7)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1

InChI Key

IQEFJFXRVIOSTM-CBUKHBBPSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.